molecular formula C6H5ClFNO3S B2547219 3-Chloro-2-methoxypyridine-4-sulfonyl fluoride CAS No. 2241141-37-5

3-Chloro-2-methoxypyridine-4-sulfonyl fluoride

Cat. No.: B2547219
CAS No.: 2241141-37-5
M. Wt: 225.62
InChI Key: BSAIDMDRBUATNT-UHFFFAOYSA-N
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Description

3-Chloro-2-methoxypyridine-4-sulfonyl fluoride: is an organic compound with the molecular formula C6H5ClFNO3S. It is a derivative of pyridine, characterized by the presence of a chloro group at the third position, a methoxy group at the second position, and a sulfonyl fluoride group at the fourth position. This compound is known for its reactivity and is used in various chemical reactions and applications .

Scientific Research Applications

Chemistry: 3-chloro-2-methoxypyridine-4-sulfonyl fluoride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in coupling reactions .

Biology and Medicine: In biological research, this compound is used to study enzyme inhibition and protein modification. It is also investigated for its potential use in drug development due to its ability to interact with biological molecules .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules .

Mechanism of Action

The biological activities of sulfonyl fluoride derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

It is stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The safety information for 3-Chloro-2-methoxypyridine-4-sulfonyl fluoride includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Future Directions

Sulfonyl fluorides have received considerable attention and continuous interest from the communities of synthetic chemistry and medicinal chemistry . It is expected that many novel applications of sulfonyl fluorides will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-methoxypyridine-4-sulfonyl fluoride typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-chloro-2-methoxypyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of sulfonamides, sulfonates, and sulfonothioates.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinates.

Comparison with Similar Compounds

Properties

IUPAC Name

3-chloro-2-methoxypyridine-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO3S/c1-12-6-5(7)4(2-3-9-6)13(8,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAIDMDRBUATNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1Cl)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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